2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 292.3 g/mol. It is classified as an organic compound, specifically an aromatic carboxylic acid, featuring both benzoic acid and imidazole functionalities. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
2-(2-Phenylimidazole-1-carbonyl)benzoic acid is classified under:
The synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves several steps that typically include the formation of the imidazole ring followed by the introduction of the benzoic acid moiety.
Technical details often include the use of solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine to facilitate these reactions .
C1=CC=C(C=C1)C(=O)N2C=CN=C(N2)C=C
ZQKJXWZVZVQWMC-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for carboxylic acids and imidazoles, including:
Technical details regarding these reactions often involve specific conditions such as temperature control, reaction time, and purification methods post-reaction .
The mechanism of action for 2-(2-Phenylimidazole-1-carbonyl)benzoic acid in biological systems may involve:
Data supporting these mechanisms can be derived from biological assays that evaluate the compound's efficacy against target enzymes or receptors .
Relevant data regarding these properties can be utilized for further research applications and safety assessments .
2-(2-Phenylimidazole-1-carbonyl)benzoic acid has several potential applications in scientific research:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2